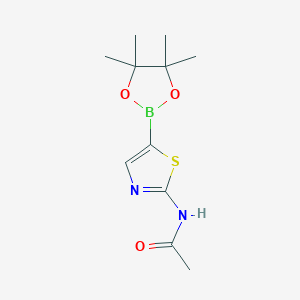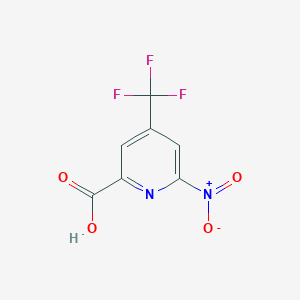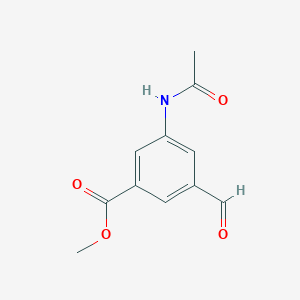
4-Hydroxyphthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphthalamide is an organic compound with the molecular formula C8H5NO3. It is a derivative of phthalimide and is known for its role as a catalyst in various organic synthesis reactions. This compound is typically found as a white or yellow crystalline solid and is soluble in water and polar organic solvents such as acetic acid, ethyl acetate, and acetonitrile .
Méthodes De Préparation
4-Hydroxyphthalamide can be synthesized through several methods:
From Phthaloyl Chloride and Hydroxylamine Hydrochloride: This method involves reacting phthaloyl chloride with hydroxylamine hydrochloride in the presence of sodium carbonate.
From Diethyl Phthalate and Hydroxylamine Hydrochloride: This method uses diethyl phthalate and hydroxylamine hydrochloride in the presence of sodium acetate to produce this compound.
From Phthalic Anhydride and Hydroxylamine Hydrochloride: Heating phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate yields this compound.
Analyse Des Réactions Chimiques
4-Hydroxyphthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield phthalimide derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or acids
Common Reagents and Conditions: Typical reagents include hydroxylamine hydrochloride, sodium carbonate, and acetic acid.
Major Products: The major products formed from these reactions include phthalic acid derivatives and various substituted phthalimides
Applications De Recherche Scientifique
4-Hydroxyphthalamide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in radical reactions and photocatalysis.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Hydroxyphthalamide involves its role as a radical precursor. It undergoes reductive decarboxylative fragmentation to provide substrate radicals that can engage in diverse transformations. This process can occur under thermal, photochemical, or electrochemical conditions and is influenced by factors such as the nature of the electron donor and the use of Brønsted and Lewis acids .
Comparaison Avec Des Composés Similaires
4-Hydroxyphthalamide is similar to other phthalimide derivatives, such as:
N-Hydroxyphthalimide: This compound is also a derivative of phthalimide and is used as a catalyst in organic synthesis.
Phthalimide: The parent compound of this compound, used in various organic synthesis reactions.
This compound is unique due to its specific hydroxyl group, which imparts distinct reactivity and catalytic properties compared to other phthalimide derivatives .
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
4-hydroxybenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)5-2-1-4(11)3-6(5)8(10)13/h1-3,11H,(H2,9,12)(H2,10,13) |
Clé InChI |
BNAWSJCKPOONQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


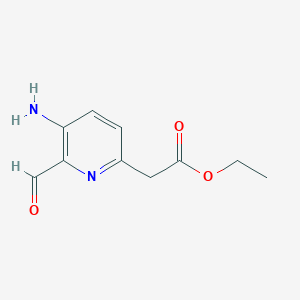

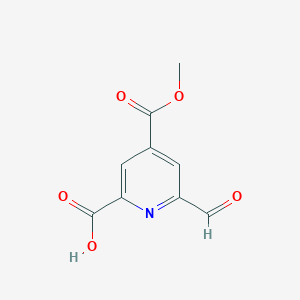
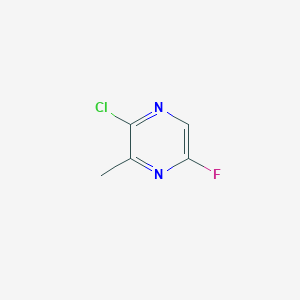
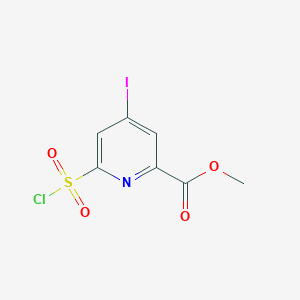


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)


